1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a 4-chloro-2-hydroxybenzoyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-chloroaniline is then acylated with 2-hydroxybenzoyl chloride to form 4-(4-chloro-2-hydroxybenzoyl)aniline.
Cyclization: The acylated product undergoes cyclization with piperidine to form the piperidinyl derivative.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-(4-chloro-2-oxobenzoyl)piperidin-1-yl]ethan-1-one.
Reduction: Formation of 1-[4-(4-chloro-2-hydroxybenzoyl)piperidin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)piperidine: Similar structure but lacks the hydroxyl group.
1-(4-Hydroxybenzoyl)piperidine: Similar structure but lacks the chlorine atom.
1-(4-Chloro-2-hydroxybenzoyl)morpholine: Similar structure but contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one is unique due to the presence of both the chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[4-(4-chloro-2-hydroxybenzoyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9(17)16-6-4-10(5-7-16)14(19)12-3-2-11(15)8-13(12)18/h2-3,8,10,18H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQJUMFUOUFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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